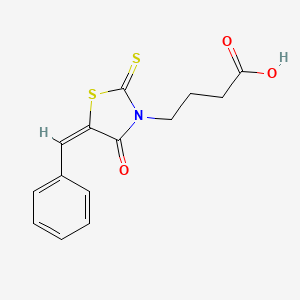

(E)-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid, also known as thioflavin T, is a fluorescent dye that is commonly used in scientific research. Thioflavin T has a variety of applications, including its use as a marker for amyloid fibrils, which are associated with a number of neurodegenerative diseases.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

The synthesis of various derivatives of 4-thiazolidinone, including compounds related to (E)-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid, has been extensively studied for their antimicrobial properties. For instance, a study outlined the synthesis of these derivatives and evaluated their antimicrobial and analgesic activities. These compounds, characterized by analytical and spectral data, showed potential in antimicrobial applications (Bhovi K. Venkatesh, Y. Bodke, & S. Biradar, 2010).

Anticancer Properties

The anticancer potential of 4-thiazolidinone derivatives has also been explored. A study investigated the synthesis of various thiazolidinone compounds with benzothiazole moiety and evaluated their in vitro anticancer activity. The research highlighted that some derivatives showed significant anticancer activity against various cancer cell lines (D. Havrylyuk, L. Mosula, B. Zimenkovsky, O. Vasylenko, A. Gzella, & R. Lesyk, 2010).

Anticonvulsant Activity

Another area of application is in anticonvulsant therapy. A study synthesized a series of thiazolidinone compounds and evaluated their in vivo anticonvulsant activity. Some compounds in this series were identified as potent and were compared with established anticonvulsant drugs (A. Agarwal, S. Lata, K. K. Saxena, V. Srivastava, & Amit Kumar, 2006).

Aldose Reductase Inhibitors

Compounds similar to this compound have been studied as aldose reductase inhibitors. These inhibitors have pharmacological activities and potential clinical applications, particularly in treating complications related to diabetes (Marta Kučerová-Chlupáčová, Dominika Halakova, M. Májeková, Jakub Treml, M. Štefek, & Marta Šoltésová Prnová, 2020).

In Vivo Anticancer and Antiangiogenic Effects

The in vivo anticancer and antiangiogenic effects of thioxothiazolidin-4-one derivatives have been studied using a mouse tumor model. These studies suggest that these derivatives could potentially serve as candidates for anticancer therapy, inhibiting tumor angiogenesis and tumor cell proliferation (S. Chandrappa, H. Chandru, A. Sharada, K. Vinaya, C. S. A. Kumar, N. R. Thimmegowda, P. Nagegowda, M. K. Kumar, & K. Rangappa, 2010).

Eigenschaften

IUPAC Name |

4-[(5E)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3S2/c16-12(17)7-4-8-15-13(18)11(20-14(15)19)9-10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H,16,17)/b11-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEBHCTFINUXFOZ-PKNBQFBNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-fluorobenzamide](/img/structure/B2846329.png)

![4-chloro-N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)benzenesulfonamide](/img/structure/B2846332.png)

![2-[(4-Benzylpiperidin-1-yl)sulfonyl]ethanamine](/img/structure/B2846334.png)

![3-[1-(Cyclohexylmethyl)benzimidazol-2-yl]propan-1-ol](/img/structure/B2846340.png)

![2-benzyl-1-(2-methoxyethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2846341.png)

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(methylthio)nicotinamide](/img/structure/B2846342.png)

![2-((4-Methoxybenzo[d]thiazol-2-yl)amino)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2846352.png)